Lipophilicity (XLogP3) Comparison Against a Thiophene Regioisomer
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 [1] |
| Comparator Or Baseline | 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one (CAS 1448132-80-6): XLogP3 = 2.5 |
| Quantified Difference | The comparator is 0.9 log units more lipophilic. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release). |
Why This Matters
The lower lipophilicity of the target compound suggests superior solubility and a more favorable profile for oral absorption, a critical factor in CNS drug development where the optimal logP range is typically 1-3 [2].
- [1] PubChem. (2026). Compound Summary for CID 72717103, 1-{3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one. National Center for Biotechnology Information. View Source
- [2] Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559-7583. View Source
